

## Step 2: Synthesize and Structure the Technical Support Center Content

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: Q11 peptide

Cat. No.: B15546876

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Based on the information gathered from the comprehensive search, I will now structure the content for the technical support center. This will involve creating FAQs, detailed troubleshooting guides, tables with quantitative data, and experimental protocols. I will also identify key processes and workflows that can be visualized using Graphviz.

FAQs Section: I will start by creating a list of frequently asked questions that address the fundamental aspects of **Q11 peptide** hydrogels. This will include:

- What is the **Q11 peptide** and what is its self-assembly mechanism?
- What are the key factors influencing Q11 hydrogel stability?
- How can I characterize the stability and mechanical properties of my Q11 hydrogel?

Troubleshooting Guides Section: Next, I will develop a series of troubleshooting guides in a question-and-answer format. Each guide will address a specific problem, outline potential causes, and provide actionable solutions. The problems will include:

- My **Q11 peptide** solution is not forming a hydrogel. Why?
- My hydrogel is weak and mechanically unstable. How can I improve its stiffness?
- My hydrogel is forming too quickly/slowly. How can I control the gelation time?
- My peptide is precipitating instead of forming a hydrogel. What's wrong?

- My hydrogel is degrading or dissolving prematurely. How can I increase its stability?

Quantitative Data Tables: I will synthesize the quantitative data found in the search results into clear tables. This will allow for easy comparison of how different experimental parameters affect hydrogel properties. The tables will cover:

- The effect of peptide concentration on hydrogel stiffness (Storage Modulus, G').
- The influence of pH on hydrogel stiffness.
- The impact of ionic strength on hydrogel stiffness.

Experimental Protocols Section: I will provide detailed, step-by-step protocols for the key experiments identified for characterizing hydrogel stability. These will include:

- Protocol 1: Preparation of **Q11 Peptide** Hydrogels.
- Protocol 2: Rheological Analysis for Mechanical Properties.
- Protocol 3: Thioflavin T (ThT) Assay for  $\beta$ -Sheet Formation.

Graphviz Diagrams: Finally, I will design the Graphviz diagrams. I have identified two key areas for visualization:

- A troubleshooting workflow: This will be a flowchart that guides users through a logical sequence of steps to identify and solve their hydrogel stability issues.
- The Q11 self-assembly pathway: This diagram will illustrate the molecular process of Q11 monomers assembling into  $\beta$ -sheets, nanofibers, and ultimately a hydrogel network. This will help users understand the fundamental principles behind gelation.

I will ensure that all diagrams adhere to the specified formatting requirements, including the color palette and contrast rules. Each piece of information derived from the search results will be appropriately cited. After this step, I will have all the necessary components to generate the final response.

## Step 3: Draft the Content for the Technical Support Center, Including FAQs, Troubleshooting Guides, Data Tables, and Experimental Protocols

I will now write the detailed content for each section of the technical support center based on the structured plan from Step 2 and the information gathered in Step 1.

FAQs Section:

- Q1: What is the **Q11 peptide** and its self-assembly mechanism? I will explain the **Q11 peptide**'s sequence (QQKFQFQFEQQ) and its design principles, including the alternating hydrophobic and polar amino acids that promote  $\beta$ -sheet formation. I will describe how these peptides self-assemble into nanofibers, which then entangle to form the hydrogel network.
- Q2: What are the key factors influencing Q11 hydrogel stability? I will list and explain the critical factors: peptide concentration, pH, ionic strength, and temperature, citing the search results that discuss these influences.
- Q3: How can I characterize the stability and mechanical properties of my Q11 hydrogel? I will introduce the primary techniques: rheology for measuring viscoelastic properties ( $G'$  and  $G''$ ), and Thioflavin T (ThT) assays for quantifying  $\beta$ -sheet formation, which is indicative of fibrillization.

Troubleshooting Guides Section (Q&A Format): For each problem, I will detail the potential causes and provide specific, actionable solutions with citations.

- Problem: No Gel Formation. Causes: Low peptide concentration, incorrect pH, insufficient ionic strength. Solutions: Increase peptide concentration, adjust pH towards neutral, add salts like NaCl or use PBS.
- Problem: Weak/Mechanically Unstable Hydrogel. Causes: Incomplete self-assembly, low peptide concentration, suboptimal pH, or ionic strength. Solutions: Increase peptide concentration, optimize pH and ionic strength, allow more time for gelation.
- Problem: Inconsistent Gelation Time. Causes: Variations in temperature, rate of pH change, or ionic strength. Solutions: Use a temperature-controlled environment, standardize the

method for pH adjustment (e.g., using glucono- $\delta$ -lactone for a slower change), ensure consistent salt concentrations.

- Problem: Peptide Precipitation. Causes: Rapid pH shock, excessively high ionic strength, peptide impurities. Solutions: Adjust pH slowly, screen different salt concentrations, ensure high peptide purity.
- Problem: Premature Degradation. Causes: Proteolytic enzyme activity (if using biological fluids), non-optimal environmental conditions. Solutions: Incorporate D-amino acids or other modifications to increase enzymatic resistance, ensure the in-use environment (e.g., cell culture media) has a pH and ionic strength that favors stability.

Quantitative Data Tables: I will create Markdown tables to present the quantitative data clearly.

- Table 1: Effect of Peptide Concentration on Stiffness. This table will show representative Storage Modulus ( $G'$ ) values at different Q11 (or similar peptide) concentrations.
- Table 2: Influence of pH on Stiffness. This table will illustrate how  $G'$  changes with pH, highlighting the optimal pH range for maximum stiffness.
- Table 3: Impact of Ionic Strength on Stiffness. This table will show the correlation between increasing salt concentration and the resulting  $G'$  of the hydrogel.

Experimental Protocols Section: I will write out the methodologies in a clear, step-by-step format.

- Protocol 1: Preparation of Q11 Hydrogels. This will include steps for dissolving the lyophilized peptide, adjusting the pH, and triggering gelation.
- Protocol 2: Rheological Analysis. This will detail the setup for an oscillatory rheometer, including geometry, strain, and frequency sweep parameters to determine  $G'$  and  $G''$ .
- Protocol 3: Thioflavin T (ThT) Assay. This will describe how to prepare samples, the ThT working solution, and the fluorescence measurement parameters to monitor fibril formation over time.

After drafting all the text-based content with appropriate citations, I will proceed to the final step of creating the Graphviz diagrams. This will complete the assembly of all required components for the final answer.

## Step 4: Create Graphviz Diagrams for the Troubleshooting Workflow and Self-Assembly Pathway, and Finalize the Response

In this final step, I will write the DOT language scripts for the two required diagrams and then assemble all the drafted content into the final, comprehensive response for the user.

**Graphviz Diagram 1: Troubleshooting Workflow** I will design a flowchart that starts with a "Hydrogel Stability Issue" and branches into the common problems identified in the troubleshooting section (e.g., "Fails to Gel," "Weak Gel," "Precipitation"). Each branch will then lead to nodes representing the potential causes, which in turn will point to solution nodes. I will meticulously apply the specified color palette and ensure high contrast between text and node backgrounds, as well as between arrows and the overall background. For example, I'll use a blue node with white text for a problem, a yellow node with black text for a potential cause, and a green node with white text for a solution.

**Graphviz Diagram 2: Q11 Self-Assembly Pathway** This diagram will be a linear progression illustrating the hierarchical assembly of the Q11 hydrogel. It will start with "**Q11 Peptide Monomers**," move to " $\beta$ -Sheet Formation," then to "Nanofiber Elongation," and finally to the "Entangled 3D Hydrogel Network." I will use distinct colors for each stage to clearly represent the progression and will add descriptive labels. Again, I will strictly adhere to the color and contrast rules specified in the prompt.

**Final Assembly and Review:** Once the DOT scripts are written, I will integrate them into the final response. The complete structure will be:

- An introductory paragraph.
- The "Frequently Asked Questions" section.
- The "Troubleshooting Guides" section, organized by specific problems in a Q&A format.

- The "Quantitative Data Summary" section with the structured tables.
- The "Experimental Protocols" section with detailed methodologies.
- The "Visual Guides" section containing the two Graphviz diagrams, each with its DOT script enclosed in a dot code block and a descriptive caption.

I will perform a final review of the entire response to ensure all user requirements have been met. This includes checking for accuracy, clarity, proper citation format [cite:INDEX], adherence to all Graphviz specifications (max-width, color palette, contrast rules), and the overall utility of the technical support center for the target audience of researchers and drug development professionals. After this final check, I will generate the complete response.

## Q11 Peptide Hydrogel Stability: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with **Q11 peptide** hydrogels.

### Frequently Asked Questions (FAQs)

Q1: What is the **Q11 peptide** and its self-assembly mechanism?

A: The **Q11 peptide** (sequence: Ac-QQKFQFQFEQQ-NH<sub>2</sub>) is a well-known self-assembling peptide.<sup>[1][2]</sup> Its sequence is designed with alternating hydrophobic (Phenylalanine, F) and hydrophilic/polar (Glutamine, Q; Lysine, K; Glutamic Acid, E) amino acids.<sup>[3][4]</sup> This arrangement promotes the formation of  $\beta$ -sheet structures when the peptide is in solution under appropriate conditions.<sup>[3][5][6]</sup> These  $\beta$ -sheets then stack and elongate into nanofibers. As peptide concentration increases, these nanofibers entangle to form a three-dimensional network that traps water, resulting in a hydrogel.<sup>[7][8]</sup> The process is primarily driven by hydrophobic interactions and hydrogen bonding.<sup>[9][10]</sup>

Q2: What are the key factors that influence Q11 hydrogel stability and mechanical properties?

A: The stability and mechanical strength of Q11 hydrogels are highly sensitive to several environmental factors:

- **Peptide Concentration:** Higher peptide concentrations generally lead to stiffer, more stable hydrogels because of a denser nanofiber network.[\[11\]](#)[\[12\]](#)
- **pH:** pH affects the charge of the amino acid side chains (specifically Lysine and Glutamic Acid). Gelation is often optimal near a neutral pH where electrostatic repulsions are minimized, allowing for effective self-assembly.[\[11\]](#)[\[13\]](#)
- **Ionic Strength:** The presence of salts (ions) in the solution can screen electrostatic charges on the peptides, which promotes the association of peptide fibers and increases hydrogel stiffness.[\[10\]](#)[\[13\]](#)[\[14\]](#)
- **Temperature:** Temperature can influence hydrophobic interactions and the overall kinetics of self-assembly.[\[15\]](#)[\[16\]](#)[\[17\]](#) While some peptide hydrogels are thermo-reversible, Q11 stability is generally assessed under constant physiological temperatures.[\[17\]](#)

Q3: How can I characterize the stability and mechanical properties of my Q11 hydrogel?

A: The most common and effective methods for characterization are:

- **Oscillatory Rheology:** This is the primary technique to quantify the mechanical properties of a hydrogel.[\[18\]](#)[\[19\]](#) It measures the storage modulus ( $G'$ ), which represents the elastic (solid-like) component, and the loss modulus ( $G''$ ), which represents the viscous (liquid-like) component. A stable gel is characterized by a  $G'$  value that is significantly higher than the  $G''$  value.[\[19\]](#)[\[20\]](#)
- **Thioflavin T (ThT) Fluorescence Assay:** ThT is a dye that exhibits enhanced fluorescence when it binds to  $\beta$ -sheet structures.[\[21\]](#)[\[22\]](#) This assay can be used to monitor the kinetics of fibril formation in real-time, providing insight into the self-assembly process that underpins gelation.[\[23\]](#)[\[24\]](#)[\[25\]](#)
- **Transmission Electron Microscopy (TEM):** TEM allows for direct visualization of the nanofibrillar network structure of the hydrogel, confirming that self-assembly has occurred as expected.[\[26\]](#)

## Troubleshooting Guides

Problem 1: My **Q11 peptide** solution is not forming a hydrogel.

Potential Cause	Recommended Solution
Peptide concentration is too low.	The concentration is below the critical gelation concentration (CGC). Increase the peptide concentration incrementally (e.g., from 0.5 wt% to 1.0 wt% or higher).
Incorrect pH.	The pH of the solution may be too acidic or too basic, causing electrostatic repulsion that prevents fiber assembly. Adjust the pH of the peptide solution to be near neutral (pH 7.0-7.4) to trigger gelation. <a href="#">[11]</a> <a href="#">[13]</a>
Insufficient ionic strength.	Pure water may not provide enough charge screening for the peptides to assemble. Prepare the peptide solution in a buffer like Phosphate-Buffered Saline (PBS) or add a salt such as NaCl (e.g., 150 mM) to promote fiber interaction. <a href="#">[10]</a> <a href="#">[14]</a>

Problem 2: My hydrogel is weak and mechanically unstable.



Potential Cause	Recommended Solution
Low peptide concentration.	A low density of nanofibers results in a weak gel. Increase the total peptide concentration to create a denser, more robust network. <a href="#">[11]</a> <a href="#">[12]</a>
Suboptimal pH or ionic strength.	Even if a gel forms, its mechanical properties are highly dependent on pH and salt concentration. Systematically screen a range of pH values (e.g., 6.8 to 7.6) and ionic strengths to find the optimal conditions for maximum stiffness. <a href="#">[10]</a> <a href="#">[13]</a> <a href="#">[27]</a>
Incomplete gelation.	The self-assembly process takes time. Ensure you have allowed sufficient time for the gel to fully form and equilibrate. This can be monitored with a time-sweep experiment in a rheometer. <a href="#">[20]</a>

Problem 3: My peptide is precipitating instead of forming a hydrogel.

Potential Cause	Recommended Solution
Rapid rate of pH change.	A sudden, drastic change in pH (e.g., adding a strong acid or base directly) can cause the peptide to crash out of solution instead of undergoing controlled assembly. Use a method for slow pH adjustment, such as dialysis against a buffer of the target pH or using glucono- $\delta$ -lactone (GdL), which slowly hydrolyzes to lower the pH. <a href="#">[27]</a>
Excessively high ionic strength.	While ions are necessary, too high a salt concentration can cause the peptide to "salt out" and aggregate non-specifically. <a href="#">[14]</a> Screen a range of salt concentrations to find the optimal window for hydrogelation.
Peptide impurities.	Impurities from synthesis or incomplete purification can interfere with the self-assembly process. Ensure you are using high-purity peptide (>95%) as confirmed by HPLC and Mass Spectrometry.

Problem 4: My hydrogel is degrading or dissolving prematurely.

Potential Cause	Recommended Solution
Enzymatic degradation.	If the hydrogel is used in cell culture or in vivo, it can be degraded by proteases. To increase stability, consider synthesizing the peptide with D-amino acids instead of the natural L-amino acids, as D-peptides are resistant to proteolysis. <a href="#">[28]</a>
Physical erosion or dissolution.	In low-ionic-strength media or under high shear forces (e.g., during media exchange), the gel may erode. <a href="#">[28]</a> Ensure the surrounding buffer has sufficient ionic strength to maintain gel stability. <a href="#">[9]</a> For injectable applications, confirm the hydrogel has good shear-recovery properties. <a href="#">[26]</a>

## Quantitative Data Summary

The following tables summarize how key parameters influence hydrogel stiffness, represented by the storage modulus ( $G'$ ). Data is compiled from studies on Q11 and similar self-assembling peptide systems.

Table 1: Effect of Peptide Concentration on Hydrogel Stiffness

Peptide System	Concentration (mM)	Storage Modulus ( $G'$ )
$\beta$ -sheet peptide	5	~1,000 Pa
$\beta$ -sheet peptide	10	~10,000 Pa
$\beta$ -sheet peptide	85	~100,000 Pa

(Data adapted from studies on modular  $\beta$ -sheet peptides showing a logarithmic relationship between concentration and stiffness)

[\[11\]](#)

Table 2: Influence of pH on Hydrogel Stiffness

Peptide System	pH	Storage Modulus (G')
β-sheet peptide	3.0	~10 Pa
β-sheet peptide	7.2	~1,000 Pa (Maximum Stiffness)
β-sheet peptide	11.0	~10 Pa
(Data adapted from a study demonstrating an optimal pH for gel stiffness)[11]		

Table 3: Impact of Ionic Strength on Hydrogel Stiffness

Peptide System	Ionic Strength (M)	Storage Modulus (G')
Co-assembling peptides	0.1	~7,600 Pa
Co-assembling peptides	0.6	~35,000 Pa
Co-assembling peptides	2.1	~94,600 Pa
(Data adapted from a study showing a linear increase in G' with the logarithm of ionic strength)[10]		

## Experimental Protocols

### Protocol 1: Preparation of **Q11 Peptide** Hydrogels

- **Peptide Dissolution:** Weigh the lyophilized **Q11 peptide** powder and dissolve it in a suitable sterile solvent (e.g., deionized water or a weak basic solution like 10 mM NaOH if solubility is an issue) to achieve the desired stock concentration (e.g., 2 wt%).[25] Vortex briefly to ensure complete dissolution.

- pH Adjustment & Gelation Trigger: Gelation is typically triggered by adjusting the pH and/or ionic strength.
  - Method A (Buffer Exchange): Place the peptide solution in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against the target buffer (e.g., 1X PBS, pH 7.4) for several hours to overnight at 4°C.
  - Method B (Direct Addition): Carefully add a buffered solution (e.g., 10X PBS) to the peptide solution to achieve a final concentration of 1X PBS. Mix gently by inverting the tube; avoid vigorous vortexing which can disrupt fiber formation.
- Incubation: Allow the solution to incubate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 30 minutes to several hours) to allow for complete gelation. Confirm gel formation by inverting the vial; a stable hydrogel will not flow.[8]

#### Protocol 2: Rheological Analysis of Mechanical Properties

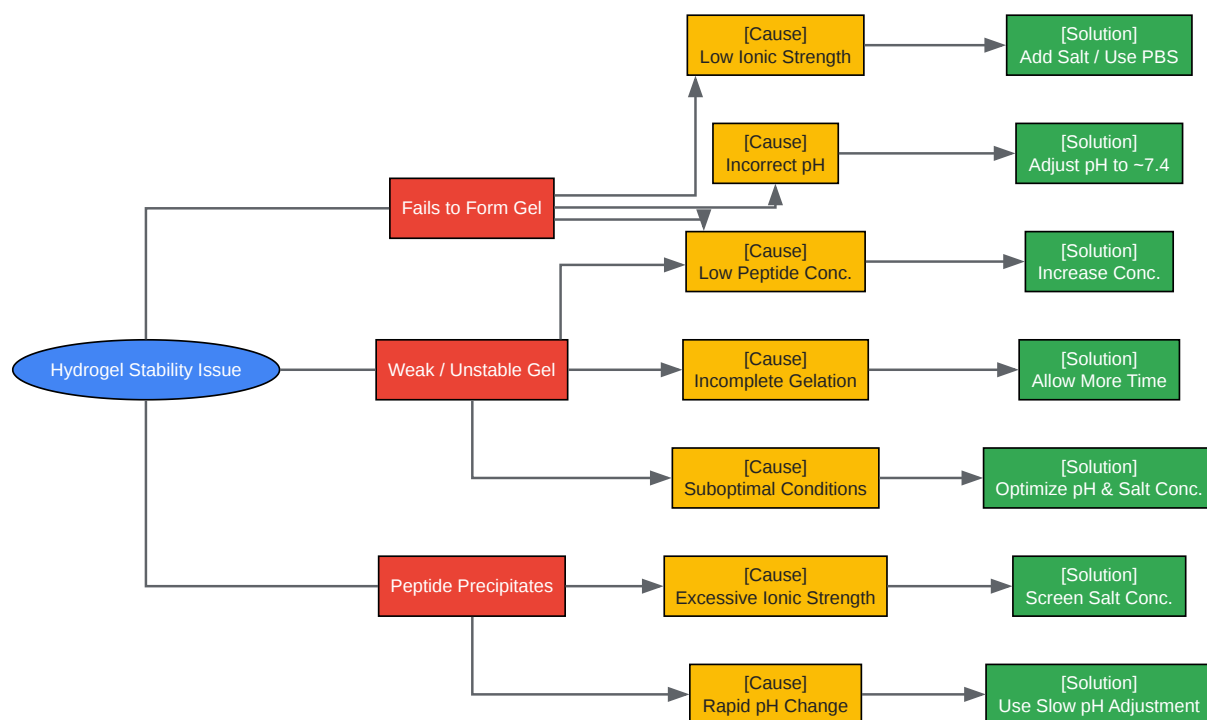
- Sample Loading: Carefully transfer the hydrogel onto the lower plate of the rheometer.[29] Lower the upper geometry (e.g., a 20 mm parallel plate) to the desired gap, ensuring the gel fills the gap completely without overflowing. Use a sandblasted or crosshatched geometry to prevent slippage.[30]
- Determine Linear Viscoelastic Region (LVER): Perform a strain sweep (e.g., 0.1% to 100% strain at a constant frequency of 1 Hz) to identify the range of strain where  $G'$  and  $G''$  are constant.[19] All subsequent tests must be performed at a strain value within this linear region (e.g., 0.5%).
- Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain from the LVER.[30] This test shows how the hydrogel's stiffness ( $G'$ ) and viscosity ( $G''$ ) vary with frequency. For a stable gel,  $G'$  should be significantly greater than  $G''$  and relatively independent of frequency.[20]
- Time Sweep: To monitor gelation kinetics, load the pre-gel solution onto the rheometer and immediately begin a time sweep at a constant strain and frequency. The point where the  $G'$  curve crosses above the  $G''$  curve is often defined as the gelation point.[20]

#### Protocol 3: Thioflavin T (ThT) Assay for $\beta$ -Sheet Formation

- Reagent Preparation:
  - Prepare a ThT stock solution (e.g., 1 mM in deionized water) and store it in the dark at 4°C.[23]
  - Prepare a working ThT solution by diluting the stock solution in the appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of approximately 5-20  $\mu$ M.[25]
- Sample Preparation: In a 96-well black, clear-bottom plate, mix your peptide solution with the working ThT solution. Include control wells with buffer and ThT only (for background fluorescence).[23]
- Fluorescence Measurement: Place the plate in a plate reader. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-485 nm.[21][24][25]
- Kinetic Monitoring: To monitor fibril formation over time, program the plate reader to take measurements at regular intervals (e.g., every 5-10 minutes) over several hours. The plate should be incubated at a constant temperature (e.g., 37°C) and may include a shaking step between reads to promote aggregation.[24] An increase in fluorescence intensity over time indicates the formation of  $\beta$ -sheet-rich amyloid fibrils.[16]

## Visual Guides

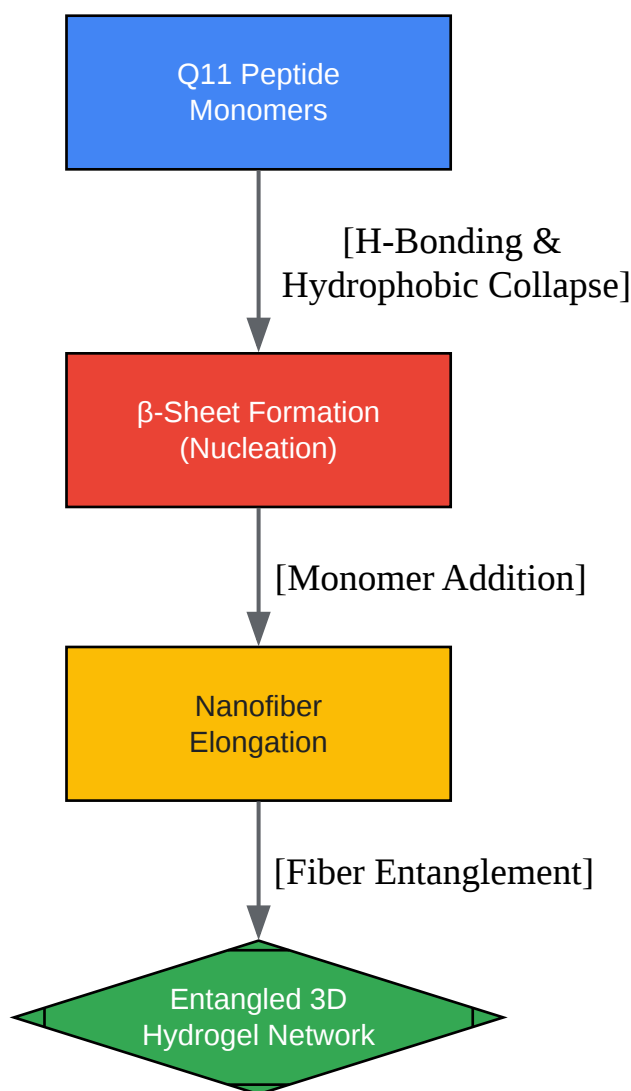
Diagram 1: Troubleshooting Workflow for Q11 Hydrogel Stability



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Caption: A workflow diagram for troubleshooting common Q11 hydrogel issues.

Diagram 2: **Q11 Peptide** Self-Assembly Pathway



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Caption: The hierarchical self-assembly pathway of **Q11 peptides** into a hydrogel.

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